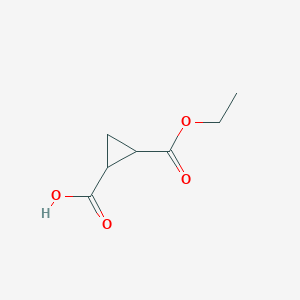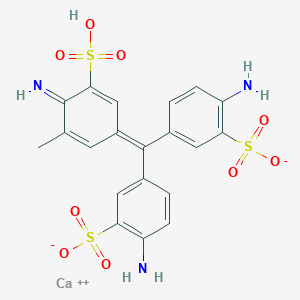
Sal de calcio de la fucsina ácida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: Acid fuchsin calcium salt is used as a pH indicator and in various analytical techniques to detect the presence of specific ions and compounds .
Biology: The compound is extensively used as a biological stain in histological procedures, including the Van Gieson connective tissue stain, Mallory’s connective tissue stain, and Altmann’s mitochondrial stain . It is also used in fluorescent staining of latent fingerprints and tracking water flow within plants .
Medicine: In medical research, acid fuchsin calcium salt is used in staining procedures to differentiate between different types of tissues and cells, aiding in the diagnosis of various diseases .
Industry: The compound is used in the manufacturing of diagnostic assays and in the production of various histological and hematological stains .
Mecanismo De Acción
Target of Action
Acid Fuchsin Calcium Salt, also known as Acid Magenta, Acid Rubin, Fuchsin S, SS, SS, ST, or SIII, Rubin S , is primarily used as a biological stain in various histological and microscopic applications . It targets specific structures within cells, particularly in histopathological preparations, where it is used to highlight certain components such as collagen fibers and smooth muscle .
Mode of Action
It is known that the dye binds to these cellular components, enabling them to be visualized under a microscope . The staining intensity of Acid Fuchsin Calcium Salt qualitatively correlates with the abundance of the targeted structures .
Biochemical Pathways
The staining process can reveal changes in these molecules, providing insights into cellular processes and structures .
Result of Action
The primary result of Acid Fuchsin Calcium Salt’s action is the staining of specific cellular structures, allowing for their visualization under a microscope . This can provide valuable information about the structure and function of these components, contributing to our understanding of cellular biology and pathology .
Action Environment
The action of Acid Fuchsin Calcium Salt can be influenced by environmental factors such as pH. For instance, at pH levels of 12-14, Acid Fuchsin changes from red to colorless . This property can be leveraged in certain staining protocols to differentiate between different types of tissues or cellular structures .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Acid Fuchsin Calcium Salt are largely tied to its role as a biological stain. It interacts with various biomolecules in cells, particularly proteins, to produce a color change that allows for the visualization of cellular structures . The nature of these interactions is largely electrostatic, with the dye forming ionic bonds with charged groups on the biomolecules .
Cellular Effects
Acid Fuchsin Calcium Salt influences cell function primarily through its ability to stain different components of the cell, thereby allowing for their visualization and study . It does not appear to significantly impact cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
The molecular mechanism of Acid Fuchsin Calcium Salt involves the formation of ionic bonds with charged groups on biomolecules, particularly proteins . This allows the dye to bind to these molecules and produce a color change that can be visualized under a microscope .
Temporal Effects in Laboratory Settings
The effects of Acid Fuchsin Calcium Salt in laboratory settings are relatively stable over time . The dye does not appear to degrade significantly and continues to produce a strong color change when bound to biomolecules .
Metabolic Pathways
It does not interact with enzymes or cofactors, nor does it appear to affect metabolic flux or metabolite levels .
Transport and Distribution
Given its use as a stain, it is likely that it can diffuse freely through the extracellular space and into cells .
Subcellular Localization
As a stain, Acid Fuchsin Calcium Salt can be found throughout the cell, binding to various biomolecules in different cellular compartments . Its localization is not restricted to any particular organelle or compartment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acid fuchsin calcium salt involves the sulfonation of triaminotriphenylmethane. The reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of acid fuchsin calcium salt is carried out in large-scale reactors where the sulfonation process is optimized for yield and purity. The reaction mixture is then neutralized with calcium hydroxide to form the calcium salt .
Análisis De Reacciones Químicas
Types of Reactions: Acid fuchsin calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Acid fuchsin calcium salt can be reduced to its leuco form, which is colorless.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the parent compound.
Reduction: Leuco acid fuchsin.
Substitution: Substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- Acid magenta
- Acid rubin
- Fuchsin S
- SS, SS, ST, or SIII
- Rubin S
Comparison: While all these compounds share similar staining properties, acid fuchsin calcium salt is unique due to its certified dye content of ≥60% and its specific applications in various histological stains . Its ability to change color at different pH levels also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
calcium;2-amino-5-[(4-amino-3-sulfonatophenyl)-(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSOAESJQVWXBZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17CaN3O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924469 |
Source


|
| Record name | Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-10-1 |
Source


|
| Record name | Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



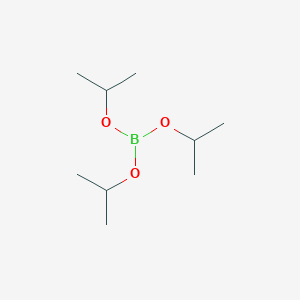

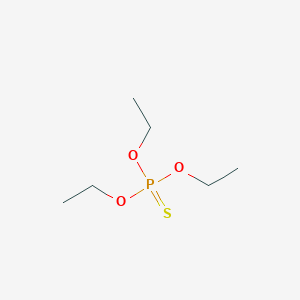

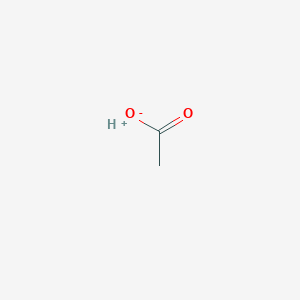
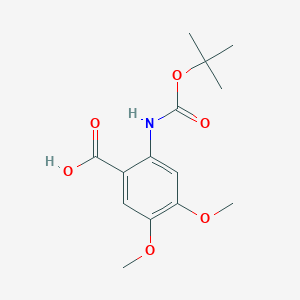


![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)
